

# protocols for assessing the antiviral activity of andrographolide against specific viruses

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## Compound of Interest

Compound Name: Andropanolide

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## Assessing the Antiviral Prowess of Andrographolide: A Guide for Researchers

For Immediate Release

Shanghai, China – December 7, 2025 – As the scientific community intensifies its search for novel antiviral agents, the natural compound andrographolide, a diterpenoid lactone extracted from the *Andrographis paniculata* plant, has emerged as a promising candidate with a broad spectrum of antiviral activities. To facilitate further research and drug development in this area, we present detailed application notes and protocols for assessing the antiviral efficacy of andrographolide against a range of specific viruses. These guidelines are intended for researchers, scientists, and drug development professionals.

Andrographolide has demonstrated inhibitory effects against various DNA and RNA viruses, including influenza viruses, herpes simplex virus (HSV), human immunodeficiency virus (HIV), hepatitis C virus (HCV), chikungunya virus (CHIKV), and coronaviruses such as SARS-CoV-2. [1][2] Its mechanisms of action are multifaceted, targeting different stages of the viral life cycle, from entry and replication to the modulation of host immune responses.[1][3][4]

## Quantitative Assessment of Antiviral Activity

A summary of the reported antiviral activities of andrographolide and its derivatives against various viruses is presented in the tables below. These values, primarily expressed as the half-

maximal inhibitory concentration (IC<sub>50</sub>) or effective concentration (EC<sub>50</sub>), provide a quantitative measure of the compound's potency.

Table 1: Antiviral Activity of Andrographolide Against RNA Viruses

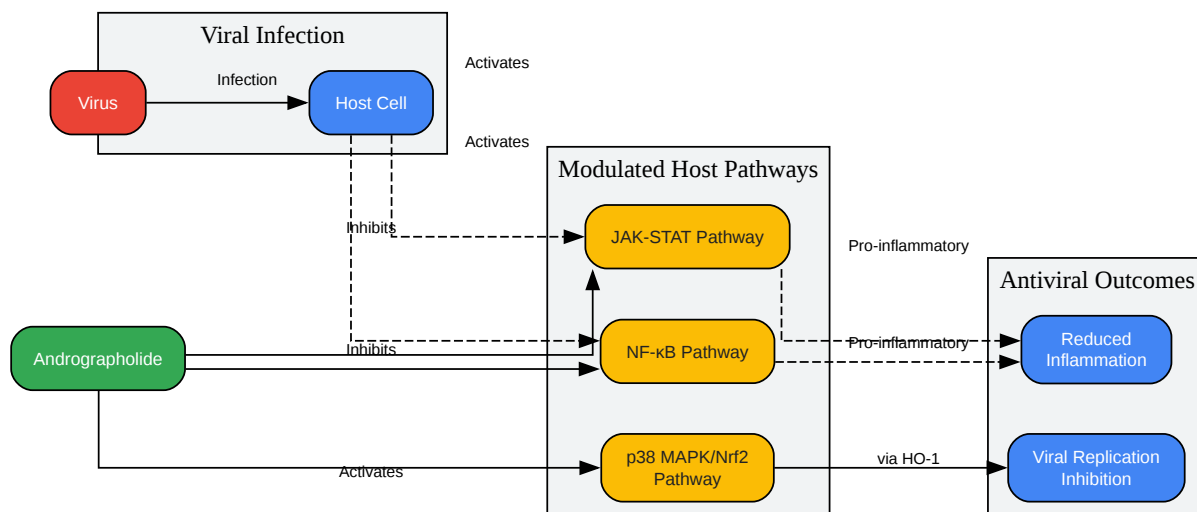
Virus	Cell Line	Assay Type	IC <sub>50</sub> / EC <sub>50</sub> (μM)	Reference
Hepatitis C Virus (HCV)	Huh-7	qRT-PCR	6.0 ± 0.5	[5]
Influenza A Virus (H1N1, H5N1, H9N2)	Various	Plaque Reduction	7.2 - 15.2	[6]
Human Immunodeficiency Virus (HIV)	HL2/3	Cell Fusion	0.59	[1]
Chikungunya Virus (CHIKV)	HepG2	Virus Production	77	[7][8][9][10]
Dengue Virus (DENV2)	HepG2, HeLa	Virus Production	21.3 - 22.7	[1]
SARS-CoV-2	Calu-3	Plaque Assay	0.034	[11][12]

Table 2: Antiviral Activity of Andrographolide and its Derivatives Against DNA Viruses

Virus	Compound	Cell Line	Assay Type	IC <sub>50</sub> (µg/mL)	Reference
Herpes Simplex Virus-1 (HSV-1)	Andrographolide	Vero	Virucidal Assay	8.28	<a href="#">[2]</a>
Herpes Simplex Virus-1 (HSV-1)	Neoandrographolide	Vero	Virucidal Assay	7.97	<a href="#">[2]</a>
Herpes Simplex Virus-1 (HSV-1)	14-deoxy-11,12-didehydroandrographolide	Vero	Virucidal Assay	11.1	<a href="#">[2]</a>
Epstein-Barr Virus (EBV)	Andrographolide	N/A	N/A	N/A	<a href="#">[1]</a>

## Key Signaling Pathways Modulated by Andrographolide

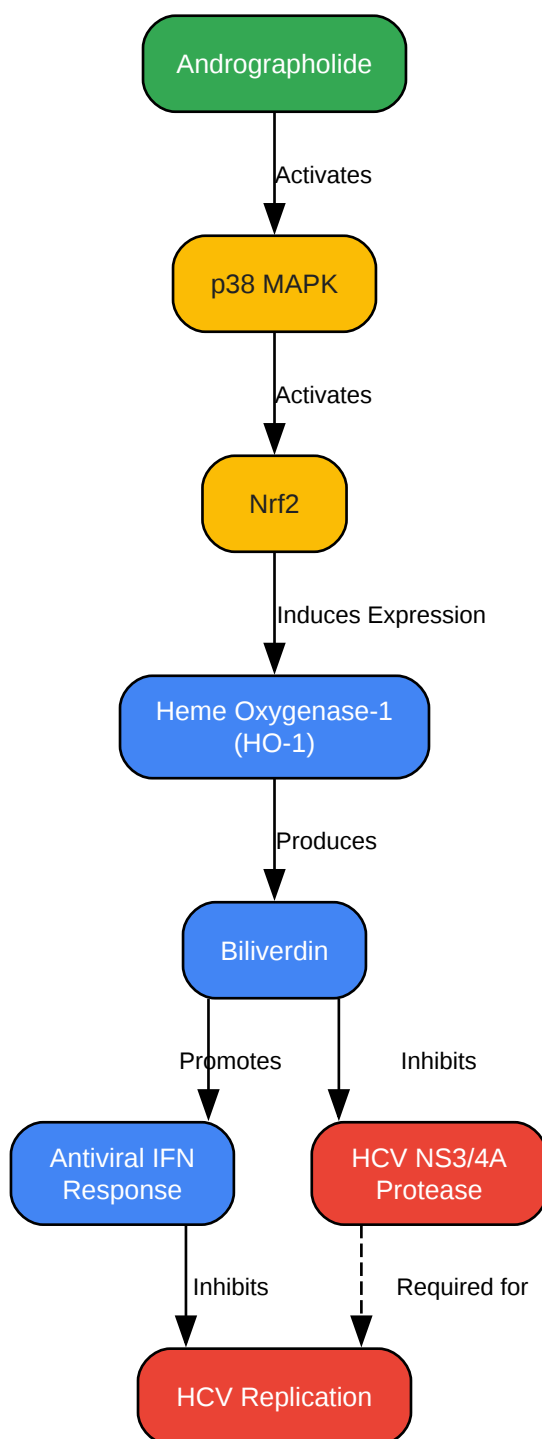
Andrographolide exerts its antiviral effects not only by directly targeting viral components but also by modulating host cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

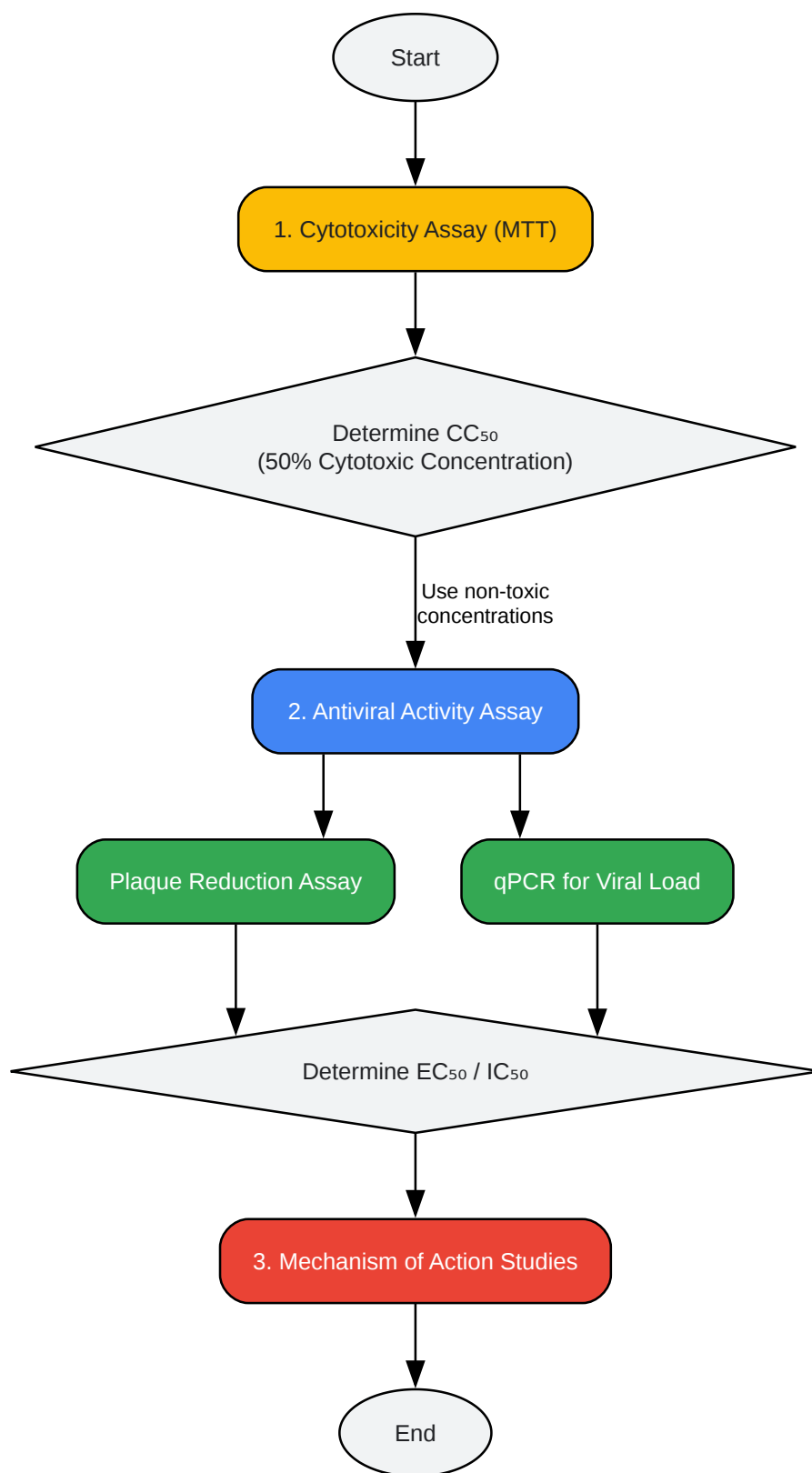


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Caption: Andrographolide's multifaceted antiviral mechanism.

One of the well-documented mechanisms is its anti-Hepatitis C virus (HCV) activity, which involves the upregulation of heme oxygenase-1 (HO-1) through the p38 MAPK/Nrf2 signaling pathway.[5][13] This leads to the production of biliverdin, which suppresses HCV replication. [13] Additionally, andrographolide is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines often associated with viral infections.[1][14]





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